Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex chemical compound with diverse applications. Its unique structure makes it a valuable tool for scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves the reaction of 2,4,6-trimethylphenylsulfonyl chloride with 1-benzothiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as column chromatography and recrystallization ensures the final product’s high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines .
Scientific Research Applications
Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and sulfonamide-containing molecules. Examples are:
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to its specific combination of a benzothiophene core with a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-11-9-12(2)16(13(3)10-11)20-26(22,23)18-14-7-5-6-8-15(14)25-17(18)19(21)24-4/h5-10,20H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFCOECYXHOJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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